1-(2-Nitrophenyl)ethyl methanesulfonate
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Overview
Description
1-(2-Nitrophenyl)ethyl methanesulfonate is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol . It is characterized by the presence of a nitrophenyl group attached to an ethyl methanesulfonate moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
1-(2-Nitrophenyl)ethyl methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitrophenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Nitrophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while reduction with hydrogen gas would produce an amino derivative.
Scientific Research Applications
1-(2-Nitrophenyl)ethyl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, allowing the compound to transfer its alkyl group to nucleophilic sites within biological molecules . This alkylation can lead to modifications in the structure and function of proteins and nucleic acids, thereby influencing various molecular pathways and biological processes .
Comparison with Similar Compounds
1-(2-Nitrophenyl)ethyl methanesulfonate can be compared with other similar compounds, such as:
Ethyl methanesulfonate: Another alkylating agent used in genetic research and mutagenesis studies.
Methyl methanesulfonate: Similar in structure and function, but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
2-Nitrophenylethyl chloride: Shares the nitrophenyl group but has a chloride instead of a methanesulfonate group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
1-(2-nitrophenyl)ethyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKWXRHIABKLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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